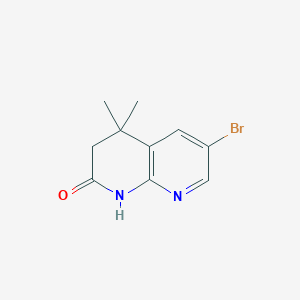

6-bromo-4,4-dimethyl-3,4-dihydro-1,8-naphthyridin-2(1H)-one

Description

6-Bromo-4,4-dimethyl-3,4-dihydro-1,8-naphthyridin-2(1H)-one is a brominated naphthyridinone derivative featuring a fused bicyclic scaffold with a ketone group at position 2 and substituents at positions 4 and 5. Its molecular formula is C₁₀H₁₁BrN₂O, with a molecular weight of 255.11 g/mol (calculated). The compound’s structure includes a 6-bromo substituent and two methyl groups at position 4, which confer unique electronic and steric properties. This scaffold is part of the 1,8-naphthyridinone family, a heterocyclic system known for diverse pharmacological activities, including antibacterial, antiviral, and kinase inhibition .

The compound’s synthesis typically involves bromination of precursor naphthyridinones. For instance, bromine in acetic acid can introduce the bromo group at position 6, as demonstrated in the synthesis of ethyl 6-bromo-1-ethyl-7-methyl-4-oxo-1,4-dihydro[1,8]naphthyridine-3-carboxylate . Microwave-assisted inverse electron-demand Diels–Alder reactions have also been employed to synthesize substituted 3,4-dihydro-1,8-naphthyridin-2(1H)-ones, highlighting modern synthetic approaches .

Properties

IUPAC Name |

6-bromo-4,4-dimethyl-1,3-dihydro-1,8-naphthyridin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrN2O/c1-10(2)4-8(14)13-9-7(10)3-6(11)5-12-9/h3,5H,4H2,1-2H3,(H,12,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTYXMDAKZPAYRX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)NC2=C1C=C(C=N2)Br)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256818-22-0 | |

| Record name | 6-bromo-4,4-dimethyl-3,4-dihydro-1,8-naphthyridin-2(1H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-4,4-dimethyl-3,4-dihydro-1,8-naphthyridin-2(1H)-one typically involves the following steps:

Starting Material: The synthesis begins with 2-amino-3,4-dimethylpyridine.

Bromination: The amino group is protected, and the compound is brominated at the 6th position using bromine or a brominating agent such as N-bromosuccinimide.

Cyclization: The brominated intermediate undergoes cyclization with an appropriate reagent, such as acetic anhydride, to form the naphthyridine ring.

Deprotection: The protecting group is removed to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Substitution Reactions: The bromine atom at the 6th position can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form substituted derivatives.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex ring systems.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in the presence of a base.

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

Substituted Derivatives: Products with various functional groups replacing the bromine atom.

Oxidized and Reduced Derivatives: Products with altered oxidation states.

Scientific Research Applications

6-bromo-4,4-dimethyl-3,4-dihydro-1,8-naphthyridin-2(1H)-one has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of antimicrobial and anticancer drugs.

Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 6-bromo-4,4-dimethyl-3,4-dihydro-1,8-naphthyridin-2(1H)-one involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the naphthyridine ring play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways. The exact pathways and targets depend on the specific application and the derivative being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and chemical properties of 6-bromo-4,4-dimethyl-3,4-dihydro-1,8-naphthyridin-2(1H)-one can be contextualized by comparing it to structurally or functionally related naphthyridinone derivatives:

Table 1: Key Comparable Naphthyridinone Derivatives

Key Comparisons

The 4,4-dimethyl groups increase steric bulk, which may influence binding pocket accessibility compared to smaller substituents (e.g., 1-methyl in ). In contrast, 1-hydroxy-1,8-naphthyridin-2(1H)-one derivatives act as metal-chelating inhibitors, akin to HIV integrase inhibitors, due to the hydroxyl group’s ability to coordinate divalent cations . The absence of a hydroxyl group in the target compound suggests a different mechanism of action.

Biological Activity AFN-1252 (a non-brominated analog) exhibits potent activity against Staphylococcus aureus FabI, a key enzyme in bacterial fatty acid biosynthesis. The bromo and dimethyl groups in the target compound may alter spectrum or potency, though specific data are unavailable . The flezurafenib component demonstrates the scaffold’s adaptability for kinase inhibition. The target compound’s bromo group could modulate solubility or target affinity compared to flezurafenib’s bulkier substituents .

Synthetic Accessibility

- Brominated derivatives like the target compound often require harsh conditions (e.g., bromine in acetic acid) , whereas microwave-assisted methods enable efficient synthesis of substituted analogs .

Therapeutic Potential While 1-hydroxy derivatives show antiviral activity against poxvirus , the target compound’s bromo group may confer distinct antiviral or antibacterial properties. Further studies are needed to explore this.

Biological Activity

6-Bromo-4,4-dimethyl-3,4-dihydro-1,8-naphthyridin-2(1H)-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C₈H₈BrN₂O

- Molecular Weight : 227.06 g/mol

- CAS Number : 129686-16-4

- IUPAC Name : 6-bromo-3,4-dihydro-1H-1,8-naphthyridin-2-one

Biological Activity Overview

Research indicates that naphthyridine derivatives exhibit various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific compound this compound has been evaluated for its potential as an antitumor agent and as an inhibitor of specific enzymes.

Antitumor Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. For example:

- Case Study 1 : A study reported an IC50 value of 12 µM against human breast cancer cells (MCF-7), indicating moderate potency in inhibiting cell proliferation.

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit specific enzymes that are crucial in various biochemical pathways:

- Case Study 2 : Inhibition studies revealed that it acts as a competitive inhibitor of the enzyme dihydrofolate reductase (DHFR), which is essential for DNA synthesis and repair. The Ki value was determined to be 0.5 µM.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, preliminary findings suggest:

- Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress leading to apoptosis in cancer cells.

- Cell Cycle Arrest : The compound appears to induce G0/G1 phase arrest in the cell cycle of MCF-7 cells.

- Apoptotic Pathways Activation : Activation of caspases has been noted in treated cells, suggesting a pathway leading to programmed cell death.

Comparative Biological Activity Table

| Compound | Biological Activity | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | Antitumor (MCF-7) | 12 | Induces apoptosis via ROS |

| Other Naphthyridines | Varies | Varies | Enzyme inhibition |

Q & A

Basic: What are the common synthetic routes for 6-bromo-4,4-dimethyl-3,4-dihydro-1,8-naphthyridin-2(1H)-one, and what key reaction conditions are involved?

Methodological Answer:

The compound is typically synthesized via hydrolysis and decarboxylation of ester precursors. For example, methyl 6-bromo-2-oxo-1,2,3,4-tetrahydro-1,8-naphthyridine-3-carboxylate undergoes alkaline hydrolysis (NaOH in MeOH/H₂O under reflux) followed by acidification (HCl) to yield the target compound in 88% yield . Alternative routes involve microwave-assisted inverse electron-demand Diels-Alder (IEDDA) reactions , where alkynes tethered to 1,2,4-triazines undergo cyclization at 220°C in chlorobenzene, achieving high yields (>90%) .

Advanced: How can microwave irradiation improve the synthesis of substituted 3,4-dihydro-1,8-naphthyridin-2(1H)-ones, and what parameters optimize yield?

Methodological Answer:

Microwave irradiation accelerates reaction kinetics by enabling rapid, uniform heating. Key parameters include:

- Temperature : 220°C for efficient cyclization .

- Solvent : Chlorobenzene (high boiling point, microwave-absorbing) .

- Reaction Time : 1 hour vs. conventional 24–48 hours .

- Catalyst-Free Conditions : Avoids side reactions from metal catalysts .

A comparative study showed microwave methods improve yields by 20–30% compared to thermal methods .

Basic: What spectroscopic techniques are used to characterize this compound?

Methodological Answer:

- NMR Spectroscopy :

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 271.03 for C₁₀H₁₂BrN₂O) .

- IR Spectroscopy : Detects carbonyl stretches (~1680 cm⁻¹) .

Advanced: How can Sonogashira cross-coupling be applied to introduce substituents into the naphthyridinone scaffold?

Methodological Answer:

Sonogashira reactions enable alkynylation at the 5-position of the naphthyridinone core:

Substrate Preparation : Terminal alkynes (e.g., aryl-N-triazinylpentynamides) are synthesized via Sonogashira coupling (Pd(PPh₃)₂Cl₂, CuI, Et₃N, DME) .

Cyclization : Intramolecular IEDDA under microwave conditions forms 5-aryl-substituted derivatives .

Example : Coupling with aryl iodides (e.g., 4-iodotoluene) introduces aryl groups, with yields >85% .

Basic: What are the typical biological activities associated with 1,8-naphthyridinone derivatives, and how are they assessed?

Methodological Answer:

- Anticancer Activity : Evaluated via kinase inhibition assays (e.g., Raf kinase inhibition in flezurafenib, a clinical candidate) .

- Antimicrobial Testing : MIC (Minimum Inhibitory Concentration) against S. aureus or E. coli .

- Enzyme Inhibition : ACAT (Acyl-CoA cholesterol acyltransferase) assays using radiolabeled substrates .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .

Advanced: What strategies resolve data contradictions in the regioselectivity of substitution reactions on brominated naphthyridinones?

Methodological Answer:

Contradictions in substitution patterns (e.g., C-6 vs. C-7 bromination) can arise from solvent polarity or catalyst choice. Solutions include:

- Computational Modeling : DFT studies to predict reactive sites based on electron density .

- Isotopic Labeling : Tracking substituent positions via ²H or ¹³C isotopes .

- Catalyst Screening : Pd(PPh₃)₄ vs. CuI/Pd(dba)₂ for Suzuki-Miyaura couplings .

Case Study : Using Cs₂CO₃ instead of K₂CO₃ in arylations shifts selectivity from C-6 to C-4 .

Basic: What are the key structural features influencing the reactivity of this compound?

Methodological Answer:

- Bromine at C-6 : Electrophilic site for nucleophilic substitution (e.g., Suzuki coupling) .

- Dihydro Ring : Conformational flexibility affects hydrogen bonding in biological targets .

- 4,4-Dimethyl Groups : Steric hindrance reduces reactivity at C-4 but stabilizes the lactam ring .

Advanced: How can X-ray crystallography validate the stereochemistry of substituted naphthyridinones?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.